molecular formula C8H12BrClN2 B6337073 2-(5-Bromopyridin-3-yl)propan-2-amine HCl CAS No. 1992996-72-1

2-(5-Bromopyridin-3-yl)propan-2-amine HCl

Cat. No.: B6337073
CAS No.: 1992996-72-1
M. Wt: 251.55 g/mol
InChI Key: MALRSLBZDHJJNL-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C8H12BrClN2. It is a brominated aromatic amine that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is known for its unique chemical structure, which includes a bromopyridine moiety and a propan-2-amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-3-yl)propan-2-amine hydrochloride typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to form 5-bromopyridine. This reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amination: The 5-bromopyridine is then subjected to amination to introduce the propan-2-amine group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of 2-(5-Bromopyridin-3-yl)propan-2-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-yl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Amination: The amine group can participate in further amination reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(5-Bromopyridin-3-yl)propan-2-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic compounds and heterocycles.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in drug discovery and development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, potentially modulating their activity. The amine group may also play a role in binding to biological targets, influencing the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyridine: Another brominated aromatic amine with similar chemical properties.

    3-Amino-2-bromopyridine: Used in the synthesis of indole systems and other heterocycles.

    2-Amino-3-bromopyridine: Involved in palladium-catalyzed reactions to form various derivatives.

Uniqueness

2-(5-Bromopyridin-3-yl)propan-2-amine hydrochloride is unique due to its specific combination of a bromopyridine ring and a propan-2-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(5-bromopyridin-3-yl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2.ClH/c1-8(2,10)6-3-7(9)5-11-4-6;/h3-5H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALRSLBZDHJJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CN=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857371
Record name 2-(5-Bromopyridin-3-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211519-20-8
Record name 2-(5-Bromopyridin-3-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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